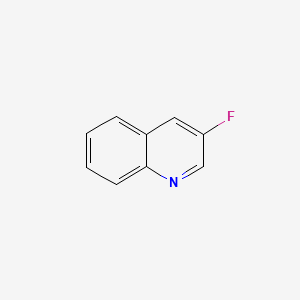
















|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:15]=[N:16][C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2.[I:24]I.[Cl-].[Na+]>O1CCCC1.CCCCCC.C(OCC)(=O)C.O1CCCC1.O>[F:13][C:14]1[CH:15]=[N:16][C:17]2[C:22]([C:23]=1[I:24])=[CH:21][CH:20]=[CH:19][CH:18]=2 |f:4.5,9.10|
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1.O
|
|
Name
|
|
|
Quantity
|
17.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
32.2 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring and under an inert atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 20 minutes at a temperature in the region of −75° C.
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for a further 4 hours at −75° C.
|
|
Duration
|
4 h
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 2 hours at a temperature in the region of −40° C.
|
|
Duration
|
2 h
|
|
Type
|
WASH
|
|
Details
|
washed with twice 250 cm3 of saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 50° C
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 10 cm; height 30 cm)
|
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
collecting 100-cm3 fractions
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=NC2=CC=CC=C2C1I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |